Dilauryl maleate

Catalog No.
S1917072
CAS No.
2915-52-8
M.F
C28H52O4
M. Wt
452.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilauryl maleate

CAS Number

2915-52-8

Product Name

Dilauryl maleate

IUPAC Name

didodecyl (Z)-but-2-enedioate

Molecular Formula

C28H52O4

Molecular Weight

452.7 g/mol

InChI

InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3/b24-23-

InChI Key

HEJZJSIRBLOWPD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC

Dilauryl maleate is a chemical compound characterized by the formula C28H52O4C_{28}H_{52}O_{4}. It is a diester derived from lauryl alcohol and maleic acid, featuring two lauryl chains attached to a maleate moiety. This compound is notable for its use in various industrial applications, particularly in the production of polymers and as a surfactant due to its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances .

  • Biocompatibility: DLM is generally considered to be non-toxic and biodegradable, making it suitable for use in biological applications [].
  • Surfactant properties: DLM can act as a surfactant, meaning it can reduce the surface tension of liquids. This property can be useful in a variety of applications, such as solubilizing hydrophobic drugs [].
  • Immunoadjuvant properties: DLM has been shown to stimulate the immune system, which makes it a potential candidate for use in vaccines [].

Here are some specific examples of how Dilauryl Maleate is being used in scientific research:

  • Drug delivery: DLM is being investigated as a carrier for drug delivery. By encapsulating drugs in DLM nanoparticles, researchers hope to improve the solubility, bioavailability, and targeting of drugs [].
  • Cosmetics: DLM is used in some cosmetic products as an emollient and moisturizer [].
  • Food additives: DLM is sometimes used as a food additive, such as an emulsifier or thickener [].

The primary reaction involved in the formation of dilauryl maleate is the esterification of maleic acid with lauryl alcohol. This reaction can be represented as follows:

Maleic Acid+2Lauryl AlcoholDilauryl Maleate+2Water\text{Maleic Acid}+2\text{Lauryl Alcohol}\rightarrow \text{Dilauryl Maleate}+2\text{Water}

This reaction typically requires an acid catalyst to proceed efficiently. The esterification process can be reversible, and thus conditions must be optimized to drive the reaction toward product formation while minimizing hydrolysis .

The synthesis of dilauryl maleate can be achieved through several methods:

  • Direct Esterification: This involves reacting lauryl alcohol with maleic acid in the presence of an acid catalyst. The process typically occurs under reflux conditions to promote ester bond formation.
  • Transesterification: A method where an existing maleate ester is reacted with lauryl alcohol, often used when starting materials are more readily available.
  • Continuous Flow Processes: Recent advancements have introduced continuous flow systems that enhance efficiency and yield by maintaining optimal reaction conditions throughout the synthesis .

Dilauryl maleate has diverse applications across various industries:

  • Polymer Production: Used as a monomer in the synthesis of polyesters and other polymeric materials.
  • Surfactants: Acts as an emulsifier and stabilizer in cosmetic formulations and personal care products.
  • Lubricants: Incorporated into lubricating compositions due to its ability to reduce friction and wear .
  • Pharmaceuticals: Explored as a drug delivery enhancer owing to its ability to facilitate transdermal absorption.

Studies have indicated that dilauryl maleate can interact with other compounds, influencing their solubility and bioavailability. For instance, it has been shown to enhance the permeation of certain drugs through skin barriers, making it a candidate for use in transdermal drug delivery systems. Its interactions may also affect the stability and efficacy of formulations containing it .

Dilauryl maleate shares structural similarities with several other maleate esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMolecular Weight (g/mol)Unique Features
Dilauryl MaleateC28H52O4C_{28}H_{52}O_{4}452.7Two long-chain lauryl groups; amphiphilic
Dioctyl MaleateC22H42O4C_{22}H_{42}O_{4}370.6Shorter alkyl chains; lower viscosity
Didecyl MaleateC24H46O4C_{24}H_{46}O_{4}398.6Intermediate chain length; similar applications
Diethyl MaleateC10H18O4C_{10}H_{18}O_{4}202.25Smaller size; more volatile
Dimethyl MaleateC6H10O4C_{6}H_{10}O_{4}174.15Smallest size; higher polarity

Dilauryl maleate's unique structure with longer alkyl chains contributes to its distinct physical properties, such as lower volatility and higher hydrophobicity compared to shorter-chain analogs like diethyl or dimethyl maleates.

Synthesis and Manufacturing Methodologies

Laboratory-Scale Synthesis Techniques

2.1.1. Esterification of Maleic Acid with Lauryl Alcohol

The laboratory-scale synthesis of dilauryl maleate involves the direct esterification of maleic acid with lauryl alcohol. This reaction follows the classical esterification mechanism where carboxylic acid groups react with hydroxyl groups of the alcohol to form ester bonds . The reaction can be represented as:

Maleic Acid + 2 Lauryl Alcohol → Dilauryl Maleate + 2 Water

The synthesis typically requires an acid catalyst to proceed efficiently, as carboxylic acids have relatively weak acidity and cannot effectively catalyze the reaction without additional acidic support [2]. The reaction is reversible and equilibrium-driven, necessitating careful optimization of reaction conditions to favor product formation .

Laboratory synthesis procedures typically involve heating maleic acid and lauryl alcohol in the presence of an acid catalyst under reflux conditions to promote ester bond formation . The reaction mixture is maintained at elevated temperatures, generally between 140°C and 170°C, for periods ranging from 5 to 8 hours depending on the specific conditions employed [4]. A Dean-Stark apparatus is commonly utilized to continuously remove water formed during the reaction, thus driving the equilibrium toward product formation [4].

The stoichiometry of the reaction requires a 1:2 molar ratio of maleic acid to lauryl alcohol. However, in practice, an excess of lauryl alcohol is often employed to enhance the reaction rate and improve conversion efficiency. Typical molar ratios range from 1:3 to 1:5 of maleic acid to lauryl alcohol [5] [2].

Alternative synthetic approaches utilize maleic anhydride as the starting material instead of maleic acid. This process generally proceeds in two stages: monoesterification where maleic anhydride reacts with lauryl alcohol to form the monoester intermediate, followed by a second esterification step to produce the diester . The use of maleic anhydride can offer advantages in terms of water management during the reaction process .

Table 1: Typical Laboratory Synthesis Conditions for Dilauryl Maleate

ParameterRangeOptimal Condition
Temperature (°C)120-170140-150
Reaction Time (hours)5-86-7
Molar Ratio (Acid:Alcohol)1:3 to 1:51:4
Catalyst Loading (% w/w)0.5-2.01.0-1.5
Solvent Content (% w/w)40-6050-60
2.1.2. Catalytic Systems and Reaction Optimization

The selection of appropriate catalytic systems is crucial for achieving high conversion rates and product yields in dilauryl maleate synthesis. Various acid catalysts have been evaluated for their effectiveness in promoting the esterification reaction [6] [5] [2].

Sulfuric acid represents one of the most commonly employed homogeneous catalysts for laboratory-scale synthesis. The catalyst loading typically ranges from 0.5% to 2.0% by weight of the total reactants [7] [2]. While sulfuric acid provides excellent catalytic activity, its use requires subsequent neutralization and separation steps, which can complicate product purification [5].

Phosphotungstic acid has demonstrated superior catalytic activity compared to sulfuric acid in esterification reactions of maleic anhydride with alcohols. In comparative studies, phosphotungstic acid showed the highest activity among various acid catalysts tested [6]. The enhanced performance is attributed to its strong Brønsted acidity and unique structural properties that facilitate the esterification mechanism.

Ion exchange resins offer significant advantages as heterogeneous catalysts for laboratory synthesis. Amberlyst-15 and Amberlyst-131H+ have shown excellent performance in maleic acid esterification reactions [5] [2]. These catalysts provide several benefits including ease of separation, recyclability, and elimination of neutralization requirements. The optimal catalyst loading for ion exchange resins typically ranges from 2% to 6% by weight of reactants [5].

Table 2: Comparative Performance of Catalytic Systems

Catalyst TypeConversion (%)Reaction Time (h)Temperature (°C)AdvantagesLimitations
Sulfuric Acid85-905-6140-150High activityRequires neutralization
Phosphotungstic Acid90-954-5130-140Highest activityCost considerations
Amberlyst-1580-856-7140-160RecyclableLower initial activity
Amberlyst-131H+82-876-8140-160Easy separationRequires higher loading

Tetrabutyl zirconate has been investigated as an alternative catalyst system, particularly for its potential environmental benefits. However, reactions conducted with this catalyst proceed very slowly and show dependence primarily on acid concentration rather than alcohol concentration [6].

Temperature optimization studies have revealed that the reaction rate follows Arrhenius behavior, with activation energies typically ranging from 40 to 60 kJ/mol for various catalytic systems [6]. The temperature range of 140-160°C represents an optimal balance between reaction rate and product selectivity, minimizing side reactions while maintaining acceptable conversion rates.

The effect of agitation speed on reaction kinetics has been evaluated, with optimal stirring rates typically falling between 300-500 rpm. Higher agitation rates can improve mass transfer and reduce diffusional limitations, particularly when heterogeneous catalysts are employed [5].

Molecular sieves are commonly added to laboratory-scale reactions to facilitate water removal and drive the equilibrium toward product formation. The typical loading ranges from 4% to 10% by weight of reactants [5]. The use of molecular sieves in combination with reflux conditions and water traps provides effective water management during the synthesis process.

Industrial Production Processes

2.2.1. Large-Scale Reactor Design and Distillation Strategies

Industrial production of dilauryl maleate requires sophisticated reactor designs that can handle the specific requirements of esterification reactions while maintaining economic viability and product quality. The scale-up from laboratory to industrial production involves addressing challenges related to heat and mass transfer, reaction kinetics, and product separation [8].

Continuous-flow reactors represent the preferred technology for large-scale dilauryl maleate production. These systems offer superior heat and mass transfer characteristics compared to batch reactors, enabling more precise control over reaction conditions [9] [8]. A typical industrial configuration employs tubular reactors with multiple heating zones to maintain optimal temperature profiles throughout the reaction vessel .

Table 3: Industrial Reactor Design Specifications

ParameterSpecificationRationale
Reactor TypeContinuous TubularEnhanced heat/mass transfer
Operating Pressure0.1-3.0 MPaImproved reaction kinetics
Temperature Range90-160°COptimal conversion rates
Residence Time2-4 hoursComplete reaction achievement
Heat Exchange Area150-300 m²/m³Efficient temperature control
Mixing IntensityHigh shear zonesHomogeneous reaction conditions

Column reactors with multiple sieve plates have been developed specifically for maleate ester production. These reactors typically contain 10-40 sieve plates, with each plate maintaining a liquid level containing solid esterification catalyst [9]. The design allows for countercurrent contact between liquid-phase reactants and vapor-phase components, optimizing mass transfer and reaction efficiency.

The reactor configuration incorporates specialized gas distributors, often employing fish gill-type designs that ensure uniform distribution of vapor streams across each reaction plate [9]. These distributors are connected to riser pipes that facilitate vapor flow while maintaining appropriate liquid levels on each plate.

Industrial reactors must address the challenges of catalyst management, particularly when heterogeneous catalysts are employed. Reactor designs incorporate catalyst retention systems that prevent catalyst loss while allowing for periodic regeneration or replacement [9]. The catalyst loading in industrial systems typically ranges from 0.2h⁻¹ to 2.0h⁻¹ based on liquid hourly space velocity calculations.

Distillation strategies for industrial production focus on efficient separation of reaction products from unreacted starting materials and byproducts. The process typically employs a series of distillation columns operating under different pressure conditions to achieve optimal separation efficiency [9] [11].

Primary distillation occurs at atmospheric pressure to remove excess alcohol and water formed during the reaction. The overhead stream contains primarily unreacted lauryl alcohol and water, which can be separated using azeotropic distillation techniques [11]. The alcohol stream is typically recycled back to the reactor feed system after purification.

Secondary distillation operates under reduced pressure to recover the dilauryl maleate product. Operating pressures of -100 kPa at temperatures around 110°C are commonly employed to prevent thermal degradation of the product while achieving effective separation [12]. The vacuum distillation system requires robust condenser designs capable of handling the relatively high boiling point of the product.

Table 4: Industrial Distillation Column Specifications

Column TypeOperating PressureTemperature RangeNumber of StagesPurpose
Primary ColumnAtmospheric180-220°C15-25Alcohol/water removal
Secondary Column-100 kPa90-120°C20-30Product recovery
Rectification ColumnVariable150-200°C10-15Product purification

Heat integration strategies are essential for industrial viability, typically involving heat exchanger networks that recover thermal energy from distillation operations for preheating reactor feeds [8]. These systems can achieve energy savings of 30-50% compared to non-integrated processes.

The industrial process incorporates advanced process control systems that monitor key parameters including temperature, pressure, flow rates, and composition throughout the production train. These systems enable real-time optimization of operating conditions to maintain product quality while maximizing throughput [8].

2.2.2. Purification and Quality Control Protocols

Industrial purification of dilauryl maleate requires comprehensive protocols to ensure product quality meets commercial specifications. The purification process addresses removal of unreacted starting materials, water, catalysts, and potential byproducts formed during synthesis [13] [14].

The primary purification step involves fractional distillation under reduced pressure conditions. The product stream from the reactor is typically subjected to initial treatment with sodium carbonate or sodium hydroxide solution to neutralize residual acid catalysts [13]. This neutralization step requires careful control to avoid hydrolysis of the ester product.

Following neutralization, the product mixture undergoes washing with calcium chloride solution to remove trace amounts of residual alcohols [13]. This step is particularly important for removing lauryl alcohol, which can interfere with product performance in downstream applications. The washing process typically involves multiple stages with countercurrent flow to maximize purification efficiency.

Drying operations employ potassium carbonate or magnesium sulfate as desiccants to remove water content to specified levels [13]. The drying process must be conducted under controlled temperature conditions to prevent thermal degradation of the product. Typical moisture specifications require water content below 0.1% by weight.

Table 5: Industrial Quality Control Specifications

ParameterSpecificationTest MethodFrequency
Purity (%)≥97.0Gas ChromatographyEach batch
Water Content (%)≤0.1Karl FischerEach batch
Acid Value (mg KOH/g)≤2.0Potentiometric titrationEach batch
Color (APHA)≤50Visual comparisonEach batch
Density (g/cm³)0.920-0.925PycnometerEach batch
Refractive Index1.450-1.455RefractometerDaily

Quality control protocols incorporate rigorous testing procedures at multiple stages of the production process [14]. Raw material testing ensures that maleic acid and lauryl alcohol meet purity specifications before processing. In-process monitoring includes regular sampling and analysis of reactor contents to track conversion progress and identify potential process deviations.

Final product testing employs gas chromatography for quantitative determination of dilauryl maleate content and identification of impurities [5]. The analytical method typically utilizes capillary columns with flame ionization detection, providing separation and quantification of the main product and potential isomeric impurities.

Spectroscopic analysis using Fourier Transform Infrared spectroscopy confirms the presence of characteristic functional groups. Key absorption bands include the carbon-carbon double bond stretch at 961 cm⁻¹, ester carbonyl stretches around 1735 cm⁻¹, and carbon-oxygen-carbon stretches at 1210 cm⁻¹ [5]. These spectroscopic fingerprints provide qualitative confirmation of product identity.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, assess product thermal stability and identify potential degradation pathways. These analyses are particularly important for products intended for high-temperature applications.

Table 6: Analytical Methods and Equipment

Analysis TypeEquipmentDetection LimitPrecision
Purity AnalysisGC-FID0.01%±0.1%
Water ContentKarl Fischer10 ppm±5 ppm
Acid ValueAutomatic titrator0.1 mg KOH/g±0.1 mg KOH/g
Molecular WeightGPC100 Da±2%
Thermal PropertiesDSC/TGA0.1°C±1°C

Contamination control procedures address potential sources of product contamination throughout the production and purification processes [14]. These protocols include equipment cleaning validation, environmental monitoring, and personnel hygiene requirements. Cleaning procedures must be validated to demonstrate effective removal of previous product batches and cleaning agents.

Storage and handling protocols ensure product quality is maintained from production through delivery to customers. Storage conditions typically require inert atmosphere protection and temperature control to prevent oxidation and thermal degradation. Container materials must be compatible with the chemical nature of dilauryl maleate to prevent leaching or reaction with packaging components.

Batch documentation and traceability systems maintain complete records of all production and testing activities [14]. These records enable full traceability of raw materials through final product delivery and support investigation of any quality issues that may arise. The documentation system must comply with relevant regulatory requirements and industry standards for chemical manufacturing.

Molecular and Bulk Physical Properties

Dilauryl maleate (CAS: 2915-52-8) is a long-chain diester compound with the molecular formula C₂₈H₅₂O₄ and a molecular weight of 452.71 g/mol [1] [2]. The compound exists as a liquid at room temperature and exhibits characteristic physicochemical properties that reflect its amphiphilic nature, combining hydrophobic alkyl chains with polar ester functionalities [1] [2].

The fundamental molecular properties include a density of 0.921 g/cm³, indicating a relatively low-density organic liquid typical of long-chain aliphatic esters [1] [2]. The refractive index of 1.463 falls within the expected range for organic compounds with significant alkyl content [1] [2]. The compound exhibits a high boiling point of 521.8°C at 760 mmHg, reflecting the substantial intermolecular forces arising from the long alkyl chains and ester functionalities [1] [2].

PropertyValueReference
Molecular FormulaC₂₈H₅₂O₄ [1] [2]
Molecular Weight (g/mol)452.71 [1] [2]
Density (g/cm³)0.921 [1] [2]
Boiling Point (°C)521.8 (at 760 mmHg) [1] [2]
Flash Point (°C)245.2 [1] [2]
Refractive Index1.463 [1] [2]
Vapor Pressure (mmHg at 25°C)5.52 × 10⁻¹¹ [1] [2]

Thermal Stability and Phase Behavior

Dilauryl maleate demonstrates excellent thermal stability under normal storage and handling conditions. The compound maintains its chemical integrity up to its flash point of 245.2°C, beyond which thermal decomposition may occur [1] [2]. This thermal stability makes it suitable for applications requiring elevated temperature processing or storage conditions.

The phase behavior of dilauryl maleate is characterized by its liquid state at ambient conditions, with no reported melting point available in the literature [1] [2]. The compound exhibits typical behavior for long-chain esters, with calculated thermodynamic properties indicating a heat of fusion of 74.05 kJ/mol and heat of vaporization of 96.19 kJ/mol [3]. The critical temperature is calculated to be 1234.53 K with a critical pressure of 706.58 kPa [3].

Thermal PropertyValueMethod/Source
Flash Point (°C)245.2Experimental [1] [2]
Heat of Fusion (kJ/mol)74.05 (calculated)Joback Method [3]
Heat of Vaporization (kJ/mol)96.19 (calculated)Joback Method [3]
Critical Temperature (K)1234.53 (calculated)Joback Method [3]
Critical Pressure (kPa)706.58 (calculated)Joback Method [3]

Studies on related maleate esters have shown that thermal decomposition processes in this class of compounds can involve isomerization from the cis-maleate configuration to the more thermodynamically stable trans-fumarate form at elevated temperatures [4]. This isomerization typically occurs at temperatures above 160-180°C, representing a significant structural transformation that affects the compound's properties [4].

Solubility and Hydrophobic Characteristics

Dilauryl maleate exhibits pronounced hydrophobic characteristics due to its two long dodecyl alkyl chains, each containing twelve carbon atoms [1] [6]. The compound is practically insoluble in water, with calculated water solubility values indicating extremely low aqueous solubility (log₁₀ water solubility = -9.12) [3] [6]. This hydrophobic nature is quantified by its high octanol-water partition coefficient (LogP) of 8.47080, indicating strong preference for organic phases over aqueous environments [1].

The polar surface area of 52.60 Ų is relatively small compared to the overall molecular surface area, confirming the predominantly hydrophobic character of the molecule [1]. Despite this hydrophobic dominance, the compound retains amphiphilic properties due to the presence of ester functional groups, allowing it to interact with both hydrophilic and hydrophobic substances under appropriate conditions .

Solubility ParameterValueDescription
Water Solubility (g/L)Insoluble (<0.001)Practically insoluble due to long alkyl chains [1] [6]
LogP (octanol/water)8.47080High partition coefficient indicates strong lipophilicity [1]
Polar Surface Area (Ų)52.60Relatively small polar surface area [1]
McGowan Volume (ml/mol)415.96Calculated molecular volume [3]

The compound demonstrates excellent solubility in most organic solvents, particularly those with similar polarity characteristics such as hydrocarbon solvents, chlorinated solvents, and alcohols . This solubility profile makes dilauryl maleate particularly useful in applications requiring compatibility with organic matrices while maintaining some degree of polar functionality through the ester groups.

Spectroscopic Characterization

Infrared (IR) Spectral Analysis

The infrared spectrum of dilauryl maleate provides definitive structural confirmation through characteristic absorption bands that correspond to its functional groups [7] [8]. The compound follows the typical spectral pattern expected for α,β-unsaturated esters, with the presence of both alkene and ester functionalities clearly evident in the IR spectrum.

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the ester groups, which appears in the region of 1730-1715 cm⁻¹ [9] [10] [11]. This frequency range is characteristic of α,β-unsaturated esters, where the conjugation with the maleate double bond slightly lowers the carbonyl stretching frequency compared to saturated aliphatic esters [9] [10]. The exact position within this range depends on the degree of conjugation and the electronic environment around the carbonyl groups.

The maleate double bond (C=C) exhibits its characteristic stretching vibration in the 1650-1620 cm⁻¹ region [9] [10] [12]. This absorption confirms the presence of the alkene functionality and, combined with other spectral features, helps distinguish the cis-maleate configuration from the trans-fumarate isomer [12].

Functional GroupWavenumber Range (cm⁻¹)AssignmentIntensity
C=O Stretch (Ester)1730-1715Carbonyl of α,β-unsaturated esterStrong
C=C Stretch (Maleate)1650-1620Maleate double bondMedium
C-H Stretch (Alkyl)2960-2850Alkyl chain C-H stretchingStrong
C-O Stretch (Asymmetric)1300-1150C-C-O asymmetric stretchingStrong
C-O Stretch (Symmetric)1100-1000O-C-C symmetric stretchingMedium

The alkyl C-H stretching vibrations appear as strong absorptions in the 2960-2850 cm⁻¹ region, confirming the presence of the long dodecyl chains [9] [10] [13]. These bands are typically observed as multiple overlapping peaks due to symmetric and asymmetric stretching modes of both methyl and methylene groups [13].

The ester C-O stretching vibrations manifest as two distinct regions: the asymmetric C-C-O stretch appears between 1300-1150 cm⁻¹, while the symmetric O-C-C stretch occurs in the 1100-1000 cm⁻¹ range [9] [11] [14]. These absorptions are diagnostic for ester functionality and help confirm the connectivity between the maleate core and the lauryl chains.

Additional diagnostic bands include C-H bending vibrations for methyl groups (1470-1430 cm⁻¹) and methylene groups (1470-1350 cm⁻¹), which provide information about the alkyl chain structure [10] [13]. The C=C-H out-of-plane bending vibration (980-900 cm⁻¹) can provide information about the geometric configuration of the maleate double bond [13].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about dilauryl maleate through both ¹H NMR and ¹³C NMR techniques [15] [16] [17]. The NMR data confirms the molecular structure and provides insights into the electronic environment of different atomic positions within the molecule.

The ¹H NMR spectrum exhibits characteristic resonances that can be assigned to specific proton environments within the molecule. The most diagnostic signals are the maleate alkene protons, which appear as a singlet in the region of 6.3-6.1 ppm [15] [16]. This downfield chemical shift is characteristic of protons on carbon-carbon double bonds, particularly when adjacent to electron-withdrawing carbonyl groups. The singlet multiplicity indicates equivalent protons due to the symmetry of the maleate moiety.

The ester linkage protons (OCH₂) appear as a triplet in the 4.3-4.1 ppm region with an integration of 4H, representing the two equivalent methylene groups directly bonded to the ester oxygen atoms [15] [16]. The triplet multiplicity arises from coupling with the adjacent methylene protons in the alkyl chain.

NMR TypeChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR6.3-6.1Singlet2HMaleate alkene protons (HC=CH)
¹H NMR4.3-4.1Triplet4HOCH₂ ester linkage protons
¹H NMR1.7-1.2Multiplet40HAlkyl chain methylene protons
¹H NMR0.9-0.8Triplet6HTerminal methyl protons

The bulk of the alkyl chain protons appear as complex multiplets in the 1.7-1.2 ppm region, representing the numerous methylene groups in the dodecyl chains [15] [16]. These signals integrate for approximately 40H, corresponding to the twenty methylene groups in the two lauryl chains. The terminal methyl groups appear as triplets at 0.9-0.8 ppm with an integration of 6H, confirming the presence of two equivalent terminal methyl groups [15] [16].

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbons appear in the 165-160 ppm region as weak signals due to the quaternary nature and long relaxation times typical of carbonyl carbons [15] [17]. The maleate alkene carbons resonate in the 129-128 ppm region, confirming the sp²-hybridized carbon atoms of the double bond [15] [17].

The ester-linked methylene carbons (OCH₂) appear at 65-64 ppm, a chemical shift characteristic of carbons bonded to oxygen in ester linkages [15] [17]. The numerous alkyl chain carbons produce multiple signals in the 32-14 ppm region, with the terminal methyl carbons appearing as a distinct signal at approximately 14.1 ppm [15] [17].

Physical Description

Liquid

XLogP3

11.4

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
2-Butenedioic acid (2Z)-, 1,4-didodecyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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